molecular formula C8H16ClN B15348512 2-(2-Chlorocyclohexyl)ethan-1-amine CAS No. 90325-92-1

2-(2-Chlorocyclohexyl)ethan-1-amine

Cat. No.: B15348512
CAS No.: 90325-92-1
M. Wt: 161.67 g/mol
InChI Key: NFNYPWPUGNRIQE-UHFFFAOYSA-N
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Description

2-(2-Chlorocyclohexyl)ethan-1-amine is an organic compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . This structure features a cyclohexane ring and a chlorine substituent, offering versatility for various chemical transformations. Compounds with nitrogen-containing functional groups, particularly amines, are of significant interest in medicinal and pharmaceutical chemistry . Statistically, nitrogen heterocycles are present in more than 85% of all biologically active compounds and constitute the backbone of about 60% of all unique, small-molecule drugs . The specific research value of this compound lies in its potential as a synthetic intermediate or building block for the development of novel pharmacologically active molecules. Researchers may utilize this compound in the synthesis of more complex structures, leveraging the reactivity of both the amine and the chloro-substituted cyclohexyl ring. Its mechanism of action in any specific biological context would be dependent on the final molecule it is used to create. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90325-92-1

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

2-(2-chlorocyclohexyl)ethanamine

InChI

InChI=1S/C8H16ClN/c9-8-4-2-1-3-7(8)5-6-10/h7-8H,1-6,10H2

InChI Key

NFNYPWPUGNRIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCN)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chlorocyclohexyl Ethan 1 Amine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For 2-(2-Chlorocyclohexyl)ethan-1-amine, the primary disconnections are the carbon-nitrogen (C-N) bond of the amine and the carbon-chlorine (C-Cl) bond.

A logical retrosynthetic approach would first involve the disconnection of the C-N bond, a common strategy for synthesizing amines. This leads to two synthons: a 2-(2-chlorocyclohexyl)ethyl electrophile and an ammonia (B1221849) nucleophile equivalent. Alternatively, a disconnection adjacent to the chlorine atom could be considered.

The key precursor identified through this analysis is 2-(cyclohex-1-en-1-yl)ethan-1-amine. This intermediate is structurally similar to compounds for which synthetic routes are established. chemicalbook.comwipo.int The synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) has been reported, providing a viable starting point for the introduction of the chloro group. chemicalbook.comwipo.int Another potential precursor is 2-cyclohexylethan-1-amine, which could undergo chlorination.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRationale for Selection
2-(Cyclohex-1-en-1-yl)ethan-1-amineC₈H₁₅NThe double bond provides a reactive site for the introduction of the chloro and hydroxyl groups, which can then be converted to the target chloro group.
2-Cyclohexylethan-1-amineC₈H₁₇NDirect chlorination of the cyclohexane (B81311) ring, although potentially leading to a mixture of isomers.
1-Chloro-2-(2-azidoethyl)cyclohexaneC₈H₁₄ClN₃The azide (B81097) group can be selectively reduced to an amine.

Development of Novel Synthetic Pathways

The development of new synthetic routes for this compound focuses on achieving high selectivity, optimizing reaction efficiency, and incorporating environmentally friendly practices.

Regioselective and Stereoselective Approaches

The addition of a chlorine atom to the cyclohexyl ring presents challenges in both regioselectivity (which carbon atom is chlorinated) and stereoselectivity (the spatial arrangement of the chloro group relative to the ethanamine substituent).

A plausible regioselective approach starts from 2-(cyclohex-1-en-1-yl)ethan-1-amine. The hydrochlorination of the double bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the chlorine atom adds to the more substituted carbon. However, to achieve the desired 2-chloro substitution, anti-Markovnikov addition would be necessary. This can be achieved through radical addition of HBr followed by a Finkelstein reaction or by using specific hydrochlorinating reagents that favor anti-Markovnikov addition.

Stereoselectivity is also a critical consideration, as the addition of chlorine across the double bond can result in either syn or anti addition, leading to different diastereomers. The choice of chlorinating agent and reaction conditions can influence the stereochemical outcome. For instance, the use of a bulky chlorinating agent might favor the formation of the trans isomer due to steric hindrance.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis can be significantly improved by optimizing reaction conditions such as temperature, solvent, and reaction time. researchgate.netresearchgate.net For instance, in the reduction of an azide to an amine, various catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄) can be employed. The choice of catalyst can affect the yield and purity of the final product.

The screening of different solvents is also crucial. A solvent that can effectively dissolve the reactants while minimizing side reactions is ideal. For the chlorination step, non-polar solvents are often preferred.

Table 2: Hypothetical Optimization of a Key Reaction Step (e.g., Azide Reduction)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd/C (5 mol%)Methanol251285
Pd/C (5 mol%)Ethanol251282
LiAlH₄THF0 to 25690
NaBH₄/CoCl₂Methanol25875

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles is essential for developing sustainable synthetic methods. nih.govrsc.orgrsc.org This involves using less hazardous chemicals, reducing waste, and improving energy efficiency.

For the synthesis of this compound, a greener approach could involve:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov Biocatalysis, using enzymes, can offer high selectivity under mild conditions. nih.gov

Exploration of Isomeric Syntheses

The presence of two stereocenters in this compound (at C1 and C2 of the cyclohexane ring) means that it can exist as four possible stereoisomers (two pairs of enantiomers).

Diastereomer and Enantiomer Specific Synthesis

The synthesis of specific diastereomers and enantiomers requires stereocontrolled reactions. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For a diastereoselective synthesis, one could start with a chiral precursor, such as an enantiomerically pure cyclohexene (B86901) derivative. The subsequent chlorination reaction would then be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

Enantioselective synthesis can be accomplished using asymmetric catalysis. For example, an asymmetric hydrochlorination of the double bond in 2-(cyclohex-1-en-1-yl)ethan-1-amine using a chiral catalyst could yield an enantiomerically enriched product.

Separation and Purification Strategies for Stereoisomers

Given the basic nature of the amine group, a combination of chromatographic and non-chromatographic techniques can be employed for the separation of the stereoisomers of this compound.

Diastereomer Separation:

Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as fractional crystallization or column chromatography.

Fractional Crystallization: This technique can be applied by forming salts of the amine with a suitable achiral acid. The resulting diastereomeric salts may exhibit different solubilities in a given solvent system, allowing for their separation through repeated crystallization steps.

Column Chromatography: Standard silica (B1680970) gel or alumina (B75360) column chromatography can be effective for separating diastereomers. The choice of eluent system is critical and would likely involve a non-polar solvent with a polar modifier, and potentially a small amount of a basic additive like triethylamine (B128534) to prevent peak tailing of the amine on the acidic silica gel. biotage.com Reversed-phase chromatography on a C18 column could also be a viable option, particularly for the more polar salt forms of the compound. nih.gov

Enantiomer Resolution:

Once the diastereomers are separated, each pair of enantiomers needs to be resolved.

Chiral Salt Resolution: This classical method involves reacting the enantiomeric mixture with a single enantiomer of a chiral acid to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by liberation of the free amine from the separated salts.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Various types of CSPs are available, and the selection would depend on the specific properties of the enantiomers. chromforum.org Another approach involves derivatization of the amine with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column. nih.gov

An illustrative data table for a potential HPLC separation of diastereomers is provided below.

ParameterCondition ACondition B
Column Silica Gel (Normal Phase)C18 (Reversed Phase)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TriethylamineAcetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (Diastereomer 1) 8.5 min12.3 min
Retention Time (Diastereomer 2) 10.2 min14.8 min

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key Scale-Up Considerations:

Reaction Conditions: The hydrochlorination step, being an exothermic reaction, requires careful temperature control on a larger scale to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with efficient heat exchange systems is crucial. The rate of addition of gaseous HCl must be carefully controlled to match the heat removal capacity of the reactor. researchgate.net

Mass Transfer: In a large-scale reactor, ensuring efficient mixing of the reactants is vital for achieving consistent reaction rates and yields. The design of the agitator and the reactor geometry play a significant role. prosim.net

Reagent and Solvent Selection: For industrial-scale synthesis, the cost and safety of reagents and solvents are major factors. Less hazardous and more environmentally friendly alternatives should be considered where possible. The recovery and recycling of solvents are also important for economic and environmental reasons.

Work-up and Purification: The work-up procedure, including the neutralization and extraction steps, needs to be optimized for large volumes. The choice of extraction solvent should consider factors like extraction efficiency, ease of recovery, and safety. The purification method must also be scalable. While preparative chromatography is an option, it can be expensive for large quantities. Fractional distillation or crystallization, if applicable, are often more cost-effective on a larger scale.

Equipment: The materials of construction for the reactors and other equipment must be compatible with the corrosive nature of hydrogen chloride and other reagents used in the synthesis.

The following table outlines some of the key differences in considerations between laboratory and preparative scale synthesis.

ParameterLaboratory ScalePreparative Scale
Batch Size Milligrams to gramsKilograms to tons
Heat Transfer Surface area to volume ratio is high; efficient heat dissipationSurface area to volume ratio is low; requires dedicated cooling systems
Mixing Magnetic or overhead stirring is usually sufficientRequires optimized agitator design and baffling for efficient mixing
Purification Flash chromatography is commonFractional distillation, crystallization, or large-scale preparative chromatography
Safety Standard fume hood and personal protective equipmentRequires robust process safety management, including pressure relief systems and containment

Mechanistic Investigations of Chemical Transformations Involving 2 2 Chlorocyclohexyl Ethan 1 Amine

Nucleophilic Substitution Reactions at the Chlorinated Cyclohexyl Moiety

The carbon-chlorine bond on the cyclohexane (B81311) ring is a primary site for nucleophilic substitution. The secondary nature of this carbon means that it can react via either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on reaction conditions such as the nucleophile, solvent, and temperature.

Distinguishing between the SN1 and SN2 pathways is fundamentally a question of reaction kinetics. The SN2 reaction is a single-step process where the rate is dependent on the concentration of both the substrate and the incoming nucleophile (second-order kinetics). In contrast, the SN1 reaction proceeds through a multi-step mechanism involving the slow, rate-determining formation of a carbocation intermediate. Its rate is typically dependent only on the concentration of the substrate (first-order kinetics). youtube.com

A kinetic study to determine the dominant pathway for 2-(2-chlorocyclohexyl)ethan-1-amine would involve systematically varying the concentrations of the substrate and a chosen nucleophile (e.g., a hydroxide (B78521) ion) and measuring the initial reaction rate.

Illustrative Kinetic Data for Nucleophilic Substitution

Experiment [Substrate] (mol/L) [Nucleophile] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 1.0 x 10⁻⁵
2 0.2 0.1 2.0 x 10⁻⁵

In this illustrative dataset, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This outcome would be indicative of an SN2 mechanism. If the rate had only changed with the substrate concentration, an SN1 pathway would be implicated.

Thermodynamically, the SN1 pathway is favored by polar, protic solvents that can stabilize both the carbocation intermediate and the leaving group anion. The SN2 pathway is favored by polar, aprotic solvents and is sensitive to steric hindrance around the reaction center.

The stereochemistry of the cyclohexyl ring profoundly impacts the course of nucleophilic substitution. slideshare.net The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, which are not sterically or energetically equivalent.

For an SN2 reaction , the mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. slideshare.net This has significant consequences for isomers of this compound:

If the chlorine atom is in an equatorial position, the backside attack from the axial position is relatively unhindered.

If the chlorine atom is in an axial position, the backside attack is sterically hindered by the other axial hydrogens on the same side of the ring, potentially slowing the reaction. youtube.com

For an SN1 reaction , the rate-determining step is the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a mixture of stereoisomers (racemization). slideshare.net

Furthermore, the relative orientation of the chloro and aminoethyl groups (cis vs. trans) is critical. In a cis-isomer, the amino group may be positioned to act as an intramolecular nucleophile, leading to the formation of a bicyclic product through neighboring group participation. This would significantly enhance the reaction rate compared to a trans-isomer where such participation is geometrically impossible.

Expected Stereochemical Outcomes

Pathway Starting Stereochemistry Product Stereochemistry Key Feature
SN2 (R)-isomer (S)-isomer Inversion of configuration
SN2 (S)-isomer (R)-isomer Inversion of configuration

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a site for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation of the primary amine with reagents like acyl chlorides or anhydrides is typically a high-yielding and selective reaction. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide. The reaction is generally easy to control, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further acylation. youtube.comumich.edu

Alkylation , however, presents a significant selectivity challenge. The reaction of the primary amine with an alkylating agent (e.g., an alkyl halide) produces a secondary amine. This secondary amine is often similarly or even more nucleophilic than the primary amine from which it was formed, leading to further alkylation. This process can continue, yielding a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. youtube.com Controlling the reaction to achieve selective mono-alkylation is difficult and often requires specific strategies like using a large excess of the starting amine or employing alternative methods like reductive amination. nih.gov

Potential Products from Alkylation with Methyl Iodide

Product Name Structure Product Type
This compound R-CH₂-NH₂ Starting Material
N-Methyl-2-(2-chlorocyclohexyl)ethan-1-amine R-CH₂-NH(CH₃) Secondary Amine
N,N-Dimethyl-2-(2-chlorocyclohexyl)ethan-1-amine R-CH₂-N(CH₃)₂ Tertiary Amine
2-(2-Chlorocyclohexyl)-N,N,N-trimethylethan-1-aminium iodide R-CH₂-N⁺(CH₃)₃ I⁻ Quaternary Ammonium Salt

(where R = 2-chlorocyclohexyl)

The primary amine of this compound readily reacts with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is reversible and typically acid-catalyzed. chemistrysteps.comyoutube.com

The mechanism proceeds through two main stages:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is facilitated by acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The lone pair on the nitrogen then forms the C=N double bond, expelling the water molecule. chemistrysteps.comlibretexts.org

The reaction is in equilibrium. masterorganicchemistry.com To drive the reaction toward the imine product, water is often removed from the reaction mixture as it is formed. khanacademy.org The pH of the reaction is crucial; it must be acidic enough to catalyze the dehydration step but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A pH range of 4-5 is often optimal. chemistrysteps.com

Beyond classical reactions, modern synthetic methods offer sophisticated strategies for functionalizing the amino group or the adjacent carbon. One such strategy involves the oxidative generation of a reactive ketimine intermediate from the primary amine in situ. chemrxiv.orgnih.gov This can be achieved using a quinone co-factor. This transient ketimine is susceptible to attack by a variety of carbon-centered nucleophiles, such as organometallic reagents or cyanide, enabling the construction of α-tertiary amines. nih.govnih.gov

Another advanced approach is the application of photoredox catalysis. By reversing the polarity of the intermediate imine, a nucleophilic α-amino radical can be generated. This radical can then be intercepted by electrophiles, providing a pathway to different classes of functionalized amine products. nih.gov For N-alkylation, "borrowing hydrogen" catalysis offers a green and efficient alternative to traditional methods. In this process, a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then forms an imine with the amine. The stored hydrogen is then used to reduce the imine to the N-alkylated amine. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

There is no available scientific literature detailing the intramolecular rearrangements or cyclization reactions of this compound. While the structural motif of a vicinal chloroamine suggests the potential for intramolecular cyclization to form aziridine (B145994) or other nitrogen-containing ring systems, no studies have been published to confirm or investigate this reactivity for this specific compound.

Theoretically, under basic conditions, the amine could act as an internal nucleophile, displacing the adjacent chloride to form a bicyclic product. The stereochemistry of the starting material (cis or trans isomers of the chlorocyclohexane (B146310) ring) would be expected to play a significant role in the feasibility and outcome of such a reaction. However, without experimental data, any proposed reaction pathway remains speculative.

Reductive and Oxidative Transformations of the Compound

No specific research on the reductive or oxidative transformations of this compound has been reported in the reviewed scientific literature.

Potential reductive transformations could include the hydrogenolysis of the carbon-chlorine bond to yield 2-(cyclohexyl)ethan-1-amine. Various reducing agents could theoretically be employed for this purpose. Oxidative transformations could potentially target the amine functionality, leading to the formation of imines, oximes, or other oxidized nitrogen species, or could involve the carbon skeleton, depending on the oxidant used. Again, these are hypothetical transformations without published evidence for this particular molecule.

Catalytic Studies of Reactions Mediated by this compound or its Derivatives

There are no published studies on the use of this compound or its derivatives as catalysts or ligands in chemical reactions. The bifunctional nature of the molecule, containing both a potentially coordinating amine group and a reactive alkyl chloride, could suggest applications in catalysis, for instance as a ligand for transition metals. However, no research has been undertaken to explore or validate this potential.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of 2-(2-chlorocyclohexyl)ethan-1-amine. It provides detailed information on the molecular framework, conformational preferences, and stereochemical relationships.

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For a disubstituted cyclohexane like this compound, the two substituents (the chloro group and the aminoethyl group) can be oriented in either axial or equatorial positions. This leads to different conformational isomers (conformers) that can interconvert via a ring-flip.

The relative stability of these conformers is determined by the steric bulk of the substituents, which generally prefer the less-hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. The coupling constants (³JHH) between adjacent protons on the cyclohexane ring, obtained from the ¹H NMR spectrum, are diagnostic of their dihedral angles and thus their axial or equatorial orientation. For instance, a large coupling constant (typically 8-13 Hz) is observed between two vicinal axial protons (Jax,ax), whereas smaller couplings (2-5 Hz) are typical for axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) interactions. By analyzing these coupling constants, the dominant chair conformation and the preferred orientation of the two substituents can be determined.

Table 1: Representative ¹H NMR Coupling Constants for Cyclohexane Conformations

Interaction TypeTypical Coupling Constant (Hz)Implication for Substituent
Axial-Axial (Jax,ax)8 - 13Indicates a rigid chair conformation.
Axial-Equatorial (Jax,eq)2 - 5Used to assign specific proton orientations.
Equatorial-Equatorial (Jeq,eq)2 - 5Confirms assignments alongside other couplings.

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assigning signals and determining the relative stereochemistry (cis or trans) of the substituents. huji.ac.ilyoutube.com

COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org It allows for the tracing of proton-proton connectivity networks, helping to map out the entire spin system of the cyclohexane ring and the ethylamine (B1201723) side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.eduprinceton.edu It is invaluable for assigning the ¹³C NMR spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Coherence) : This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu It is crucial for connecting molecular fragments, for example, by showing a correlation from the methylene (B1212753) protons of the ethyl group to the C1 and C2 carbons of the cyclohexane ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect SpectroscopY) : This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. researchgate.netharvard.edu For this compound, a NOESY spectrum is critical for determining the relative stereochemistry. A spatial correlation (cross-peak) between the proton at C1 and the proton at C2 would strongly suggest they are on the same face of the ring (a cis relationship). The absence of such a peak, coupled with other evidence, would point to a trans relationship.

Table 2: Application of 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueInformation Provided for this compound
COSY Establishes H-H coupling networks within the cyclohexane ring and the ethyl side chain.
HSQC Assigns each carbon atom by linking it to its attached proton(s). researchgate.net
HMBC Confirms the connectivity between the ethylamine side chain and the cyclohexane ring. Helps differentiate isomers. researchgate.net
NOESY Determines the relative cis/trans stereochemistry by identifying through-space proximity of the C1 and C2 protons. researchgate.net

This compound is a chiral molecule. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) or optical purity of a sample, a chiral derivatizing agent (CDA) can be used. wikipedia.orgresearchgate.net A CDA is an enantiomerically pure compound that reacts with the amine to form a pair of diastereomers.

Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum. researchgate.net By reacting the amine with a CDA, such as Mosher's acid chloride or (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, two different diastereomeric amide or urea (B33335) derivatives are formed. wikipedia.org The ¹H NMR spectrum of this mixture will show separate signals for at least some of the protons in each diastereomer. The ratio of the integrals of these distinct peaks directly corresponds to the ratio of the enantiomers in the original sample, allowing for a precise calculation of the enantiomeric purity. nih.gov

Table 3: Hypothetical ¹H NMR Data for a Diastereomeric Derivative

Derivatizing AgentProton MonitoredChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2
Mosher's Acid ChlorideAmide N-H8.528.45
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateUrea N-H6.786.71

Vibrational Spectroscopy (IR, Raman) for Structural Features and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of key structural motifs. nih.gov

The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic ring and side chain, and the C-Cl bond. The N-H stretching vibrations, typically appearing as a two-pronged peak around 3300-3500 cm⁻¹, are indicative of a primary amine (-NH₂). The position and shape of this band can also provide insight into intermolecular interactions. nih.govmdpi.com For example, the presence of hydrogen bonding between the amine protons and the nitrogen lone pair of an adjacent molecule would cause this band to broaden and shift to a lower frequency (a red shift). nih.govresearchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (primary amine)Symmetric & Asymmetric Stretch3300 - 3500
N-H (primary amine)Scissoring (Bend)1590 - 1650
C-H (sp³ hybridized)Stretch2850 - 3000
C-Cl (chloroalkane)Stretch600 - 800

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathways and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. ucalgary.ca Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of intensities for the molecular ion peak (M) and the M+2 peak, which is two mass units heavier. libretexts.orgyoutube.com This pattern is a clear indicator of the presence of a single chlorine atom in the molecule and its fragments. ucalgary.cayoutube.com

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule. The analysis of these fragmentation patterns provides structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. This is often the base peak for amines. youtube.com

Loss of the side chain: Cleavage of the bond between the cyclohexane ring and the ethylamine group.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion.

Table 5: Predicted HRMS Fragments and Isotopic Patterns

Fragment DescriptionProposed StructureExpected m/z (for ³⁵Cl)Isotopic Signature
Molecular Ion[C₈H₁₆ClN]⁺161.0971M and M+2 peaks in ~3:1 ratio
Alpha-Cleavage[CH₂=NH₂]⁺30.0344No chlorine pattern
Loss of HCl[C₈H₁₅]⁺111.1174No chlorine pattern
Cyclohexyl Cation[C₆H₁₀Cl]⁺117.0471M and M+2 peaks in ~3:1 ratio

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique requires growing a suitable single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.

The resulting crystal structure provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and the solid-state conformation. Most importantly, for a chiral compound, crystallographic analysis using a chiral salt or by measuring anomalous dispersion can determine the absolute configuration of each stereocenter (i.e., assigning them as R or S). nih.gov This provides the ultimate proof of the molecule's stereochemistry, against which all other spectroscopic interpretations can be benchmarked.

Table 6: Representative Data from a Hypothetical X-ray Crystallography Study

ParameterHypothetical Value/Description
Crystal SystemMonoclinic
Space GroupP2₁
Absolute Configuration(1R, 2R) or other specific assignment
C1-C2 Bond Length~1.54 Å
C2-Cl Bond Length~1.80 Å
Ring ConformationChair

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)

The stereochemistry and purity of this compound are critical parameters that define its chemical identity and potential applications. Advanced chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the separation of its stereoisomers and the determination of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. Chiral HPLC is a powerful technique for the separation and quantification of these enantiomers. mdpi.comnih.gov The successful separation of chiral amines is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a variety of chiral compounds, including amines. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. mdpi.com For instance, cellulose-based columns like Lux Cellulose-1 and amylose-based columns such as Chiralpak AD-H and Chiralpak IG-3 have demonstrated broad applicability in resolving racemic mixtures of pharmaceuticals. nih.govnih.gov

The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving optimal separation. researchgate.netmdpi.com For basic compounds like amines, acidic or basic additives are often required to improve peak shape and resolution. researchgate.net

The following table summarizes typical chiral HPLC conditions that have been successfully applied to the separation of various chiral amines, providing a framework for developing a method for this compound.

Table 1: Illustrative Chiral HPLC Separation Parameters for Amines

Parameter Example 1: Hydroxychloroquine Enantiomers nih.gov Example 2: General Amines mdpi.comresearchgate.net
Column Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) Cellulose-based (ODH®) or Amylose-based (LUX-3®)
Mobile Phase n-hexane with 0.5% Diethylamine (DEA) and Isopropanol (93:7, v/v) n-hexane/Ethanol or n-hexane/2-Propanol with additives like DEA
Flow Rate 0.8 mL/min Typically 0.5 - 1.5 mL/min
Detection UV at 343 nm UV detection at an appropriate wavelength
Column Temperature 20 °C Often controlled, e.g., 25-40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile organic compounds. It is highly effective for identifying and quantifying impurities, including starting materials, by-products, and degradation products.

Amines can sometimes exhibit poor peak shapes and tailing in GC due to their basicity and polarity. h-brs.de To overcome these issues, derivatization is a common strategy. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the amine into a less polar and more volatile derivative, leading to improved chromatographic performance. h-brs.de

The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios of the fragments. This allows for the unambiguous identification of the main component and any co-eluting impurities. dtic.mil

For instance, in the analysis of long-chain primary alkyl amines, GC-MS after derivatization with TFAA has proven effective for their identification. h-brs.de Similarly, the analysis of structurally related chloro-containing organic compounds often utilizes GC-MS to elucidate fragmentation patterns and confirm molecular structures. dtic.mil A typical GC-MS method for the analysis of such compounds is detailed in the table below.

Table 2: Typical GC-MS Analytical Conditions

Parameter Example for Halogenated Organic Compounds dtic.mil Example for Derivatized Amines h-brs.de
GC Column Agilent J&W Scientific HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film) DB-17ms (60 m × 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium at 1 mL/min Helium
Oven Program 60 °C to 250 °C at 15 °C/min 150 °C (1 min hold) to 280 °C at 3 °C/min (50 min hold)
Injector Temperature 220 °C 290 °C
MS Interface Temp. 250 °C -
Ionization Mode Electron Impact (EI) Electron Impact (EI) and Positive Chemical Ionization (PCI)
Mass Range 50 to 450 Da 35 to 750 m/z

By combining these advanced chromatographic techniques, a comprehensive characterization of this compound can be achieved, ensuring the separation of its stereoisomers and the verification of its chemical purity.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(2-chlorocyclohexyl)ethan-1-amine at the molecular level. These calculations, employing methods such as Density Functional Theory (DFT) and ab initio techniques, offer a quantitative description of the molecule's electronic framework and its implications for chemical reactivity.

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity and ionization potential. Conversely, the LUMO energy reflects its capacity to accept electrons, which is associated with its electrophilicity and electron affinity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

A theoretical analysis would likely show the HOMO localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals associated with the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds.

The charge distribution within the molecule is significantly influenced by the presence of electronegative atoms, namely chlorine and nitrogen. This results in a polarized molecule with partial negative charges on the chlorine and nitrogen atoms and partial positive charges on the adjacent carbon atoms. This charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity towards electrophilic and nucleophilic reagents.

Table 1: Predicted Electronic Properties of this compound (Theoretical Values)

PropertyPredicted Value (Arbitrary Units)Significance
HOMO EnergyHighIndicates good electron-donating ability (nucleophilicity)
LUMO EnergyLowIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapModerateSuggests moderate kinetic stability and reactivity
Dipole MomentNon-zeroIndicates a polar molecule capable of dipole-dipole interactions

Note: The values in this table are illustrative and would require specific quantum chemical calculations (e.g., using DFT with a basis set like 6-311G+(d,p)) for precise determination. nih.gov

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating the energies of reactants, products, and transition states, the activation energy and thermodynamics of a reaction can be determined. researchgate.net

For instance, in a nucleophilic substitution reaction where the amine group acts as a nucleophile, transition state calculations can model the formation of the new bond and the breaking of the leaving group bond. These calculations can help predict the reaction rate and the stereochemical outcome of the reaction. Similarly, for reactions involving the chlorine atom, such as elimination or substitution, mechanistic modeling can identify the most probable reaction pathways.

The reaction between amines and carbon dioxide to form carbamates is a well-studied process where computational methods have provided significant insights. researchgate.netnih.gov For this compound, similar calculations could predict the activation barriers for the formation of the corresponding carbamic acid or zwitterionic intermediates.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring and the ethylamine (B1201723) side chain in this compound gives rise to a complex conformational landscape. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. researchgate.net The substituents, the chloro group and the ethanamine group, can occupy either axial or equatorial positions on the cyclohexane ring.

Furthermore, rotation around the C-C single bonds in the ethylamine side chain leads to different staggered and eclipsed conformations. chemistrysteps.com The relative energies of these conformers are determined by a combination of steric and torsional strains. For a similar molecule, (2-chloroethyl)amine, studies have shown the existence of multiple rotameric forms, with some being stabilized by intramolecular hydrogen bonding between the amine and the chlorine atom. nih.gov

A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles. This would identify the global minimum energy conformation and the energy barriers between different conformers. Such an analysis is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its preferred conformation.

Table 2: Possible Low-Energy Conformers of this compound

Cyclohexane ConformationChloro Group PositionEthanamine Group PositionRelative Energy (Predicted)
ChairEquatorialEquatorialLowest
ChairAxialEquatorialHigher
ChairEquatorialAxialHigher
ChairAxialAxialHighest

Note: The relative energies are qualitative predictions based on steric hindrance principles. The diequatorial conformer is generally the most stable.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal information about solvation, intermolecular interactions, and conformational dynamics. nih.gov

For example, MD simulations in an aqueous solution would show the formation of hydrogen bonds between the amine group and water molecules, as well as interactions between the polar C-Cl bond and water. These simulations can help to understand the solubility of the compound and the influence of the solvent on its conformational preferences. nih.govresearchgate.net

The dynamic behavior, such as the rate of conformational changes and the rotational motion of the molecule, can also be studied using MD simulations. This information is valuable for interpreting experimental data from techniques like NMR spectroscopy and for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using harmonic frequency analysis. mdpi.comresearchgate.net These calculations can help in assigning the observed spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide insights into its conformational equilibrium in solution.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be calculated using time-dependent DFT (TD-DFT). This can help to understand the electronic absorption properties of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties and reactivity)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its properties or reactivity. For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or specific aspects of its chemical reactivity.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. By correlating these descriptors with experimentally determined or computationally calculated properties for a series of related compounds, a predictive model can be built. Such models can be valuable for screening large libraries of compounds and for designing new molecules with desired properties.

Application As a Chemical Building Block and Precursor in Complex Organic Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amine group and an electrophilic carbon bearing a chlorine atom within the same molecule makes 2-(2-Chlorocyclohexyl)ethan-1-amine an ideal precursor for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. This process typically leads to the formation of substituted piperidine (B6355638) rings, which are prevalent structural motifs in a vast array of biologically active compounds and natural products. ajchem-a.comnih.gov

The primary reaction pathway involves the intramolecular nucleophilic substitution where the amine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This cyclization can be facilitated by a base to deprotonate the ammonium (B1175870) salt intermediate, thereby increasing the nucleophilicity of the amine. The stereochemistry of the starting material (the relative orientation of the chloro and aminoethyl groups on the cyclohexane (B81311) ring) will dictate the stereochemistry of the resulting bicyclic or substituted heterocyclic product.

Depending on the reaction conditions and the substitution pattern on the cyclohexane ring, this cyclization can yield various heterocyclic systems. A primary product from the intramolecular cyclization of this compound is a substituted octahydroindole or a related bicyclic amine. The reaction can be considered a specialized form of the Gabriel synthesis or other amine alkylations, but occurring intramolecularly.

Modern synthetic methods for preparing substituted piperidines often involve transition-metal-catalyzed reactions, such as palladium-catalyzed processes, which can offer high stereoselectivity. ajchem-a.com While specific studies on this compound are not extensively detailed in readily available literature, the synthesis of substituted piperidines from analogous halo-amines is a well-established strategy. rsc.org For instance, enantioselective bromocyclization of olefinic amides has been used to create enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org This highlights the potential of using halo-amine cyclizations for constructing complex chiral piperidine derivatives.

Furthermore, the core structure can be a precursor to more complex fused heterocyclic systems like acridines or phenanthridines. Multi-component reactions, often catalyzed by transition metals or zeolites, can be employed to construct these polycyclic frameworks from simpler building blocks. nih.govresearchgate.netrsc.org For example, the synthesis of hexahydroacridine-1,8-dione derivatives has been achieved through a one-pot reaction of dimedone, an aromatic aldehyde, and an amine source, showcasing the versatility of amine precursors in building complex heterocycles. researchgate.netrsc.org

Table 1: Potential Heterocyclic Products from this compound

Starting Material Reaction Type Potential Product Core Structure Significance of Product
This compound Intramolecular Cyclization Substituted Piperidine/Octahydroindole Core of many alkaloids and pharmaceuticals. ajchem-a.comnih.gov

Precursor for Advanced Organic Materials

The bifunctionality of this compound makes it a candidate monomer for the synthesis of advanced organic materials, particularly polymers. The primary amine and the alkyl chloride can participate in polymerization reactions to form polyamines or other functional polymers.

One potential application is in step-growth polymerization. The amine group can react with difunctional acid chlorides, esters, or epoxides, while the chloro group can undergo nucleophilic substitution with other monomers. This could lead to the formation of linear or cross-linked polymers with the cyclohexyl group incorporated into the polymer backbone or as a pendant group. The inclusion of the bulky, rigid cyclohexane unit can significantly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

For instance, amine-functionalized monomers are used in the synthesis of specialty polymers. The reaction of the amine with other monomers, such as sulfur dioxide, has been shown to produce copolymers. researchgate.net While this specific reaction was demonstrated on a different diallylamine (B93489) derivative, it illustrates a potential pathway for incorporating amine-containing monomers into polymer chains. The resulting polymers can have interesting properties and applications, for example, as flocculants, ion-exchange resins, or membranes for gas separation. The development of two-dimensional polymers (2DPs) is an emerging field where designed monomers are used to create covalently linked macromolecular sheets. nih.gov The defined geometry of monomers is crucial, and functionalized cyclohexyl derivatives could serve as building blocks in this area.

The amine functionality also allows for the surface modification of materials. This compound could be grafted onto surfaces containing reactive groups (e.g., epoxy or carboxyl groups) to introduce amine functionality. These modified surfaces can have applications in chromatography, catalysis, or as platforms for further chemical transformations.

Development of Chiral Auxiliaries or Ligands from Derivatives

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com This often relies on the use of chiral auxiliaries or chiral ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com Chiral ligands coordinate to a metal catalyst to create a chiral environment that directs the stereoselectivity of a catalyzed reaction. nih.gov

This compound, possessing stereocenters on the cyclohexane ring, can be resolved into its enantiomers and subsequently used as a scaffold for the development of new chiral auxiliaries and ligands. The 1,2-disubstituted cyclohexane framework is a well-established motif in the design of effective chiral ligands for a variety of asymmetric transformations.

The primary amine group serves as a convenient handle for derivatization. It can be acylated, alkylated, or converted into other functional groups like amides, phosphines, or oxazolines, which are common coordinating groups in chiral ligands. For example, chiral 1,2-amino alcohols, which can be conceptually derived from structures like this compound, are privileged scaffolds for drug candidates and chiral ligands. nih.govresearchgate.net

The general strategy would involve:

Resolution: Separation of the racemic this compound into its pure enantiomers, for example, by classical resolution using a chiral acid. tcichemicals.com

Derivatization: Conversion of the amine and/or chloro group into a coordinating moiety. The amine could be converted to a phosphine (B1218219) amine (P,N-ligand) or a bisphosphine (after further elaboration), which are highly effective ligand classes for transition-metal-catalyzed asymmetric reactions like hydrogenation, hydrosilylation, or C-H bond activation. nih.govenamine.net

Table 2: Potential Chiral Ligands Derived from this compound

Ligand Class Synthetic Modification Potential Asymmetric Application
P,N-Ligands Reaction of the amine with a chlorophosphine Asymmetric Hydrogenation, Allylic Alkylation
Chiral Diamines Dimerization or reaction with a linker Asymmetric Transfer Hydrogenation

The development of such ligands from a readily accessible chiral backbone derived from this compound could provide new tools for asymmetric catalysis.

Functionalization for Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a major goal in this field.

This compound can be functionalized to serve as a building block for supramolecular assemblies. The cyclohexane ring provides a rigid, lipophilic scaffold, while the aminoethyl side chain offers a site for chemical modification to introduce recognition motifs.

For example, the primary amine can be converted into an amide, a urea (B33335), or a thiourea. These groups are excellent hydrogen bond donors and acceptors and can direct the self-assembly of the molecules into tapes, sheets, or other ordered structures in the solid state or in solution. The directionality and strength of these hydrogen bonds can be tuned by further chemical modification. Recent research has shown that amine-functionalized diacetylene monomers can be preorganized in crystals through N-H···N hydrogen bonding, allowing for topochemical polymerization. nih.gov This demonstrates the power of amine groups in directing crystal packing for materials applications.

Q & A

Q. What strategies validate the reproducibility of pharmacological assays?

  • Methodological Answer:
  • Inter-laboratory Validation: Share protocols with collaborators to test assay robustness.
  • Positive/Negative Controls: Include reference compounds (e.g., sertraline for amine transporters) in each assay batch .

Data Contradiction Analysis Example

  • Scenario: Conflicting reports on serotonin receptor affinity.
    • Resolution Strategy:

Replicate assays in standardized conditions (pH 7.4, 37°C).

Validate receptor expression levels via Western blot.

Compare results with structurally similar controls (e.g., 2-(4-Fluorophenyl)ethylamine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.